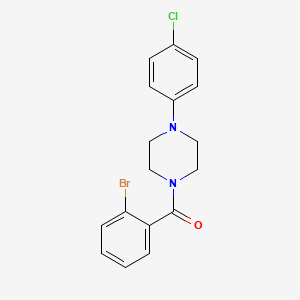

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

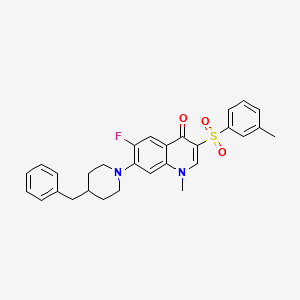

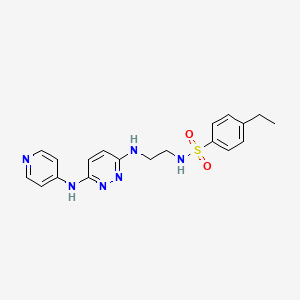

The compound “(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a chlorophenyl group, and a piperazine ring, all connected by a methanone group . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, a related compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involved a condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and a substituted phenylpiperazine, followed by a reduction step .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used . The exact structure would depend on the specific substituents on the phenyl and piperazine groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, its synthesis can involve N-alkylation or condensation reactions . Other reactions could potentially occur at the bromophenyl, chlorophenyl, or piperazine groups, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For a related compound, (4-Chlorophenyl)(piperazin-1-yl)methanone, it is reported to be a solid at room temperature, and it should be stored in a dark place under an inert atmosphere .Scientific Research Applications

Anticancer and Antituberculosis Potential

- A study synthesized derivatives of a similar compound, focusing on their anticancer and antituberculosis activities. Some derivatives exhibited significant activity against breast cancer cell lines and Mycobacterium tuberculosis, indicating potential therapeutic applications in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activities

- Research on 1,2,4-Triazole derivatives, which are structurally related, showed good to moderate antimicrobial activities against various microorganisms. This suggests potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Properties

- Bromophenols synthesized from derivatives showed effective antioxidant power in various in vitro assays. These compounds, with phenolic rings and hydroxyl groups, have potential as antioxidants (Balaydın et al., 2010).

Alzheimer's Disease Therapy

- A study synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Antibacterial Activity

- Novel triazole analogues of piperazine were synthesized and evaluated for antibacterial activity against human pathogenic bacteria. Certain compounds showed significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Solvent-polarity Reconfigurable Fluorescent Logic Gates

- Fluorescent logic gates were synthesized using a piperazine receptor and studied for their behavior in different solvent polarities. This research has implications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For a related compound, (4-Chlorophenyl)(piperazin-1-yl)methanone, the safety information includes hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities associated with piperazine derivatives , this compound could potentially be investigated for various pharmaceutical applications.

Mechanism of Action

Target of Action

It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a variety of targets, depending on the specific disease state.

Mode of Action

It is known that the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it can be inferred that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that contribute to its bioavailability.

Result of Action

Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound may have diverse molecular and cellular effects, depending on the specific disease state.

properties

IUPAC Name |

(2-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPKPVMRLPQGIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

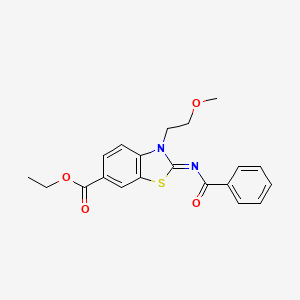

![methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2748062.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

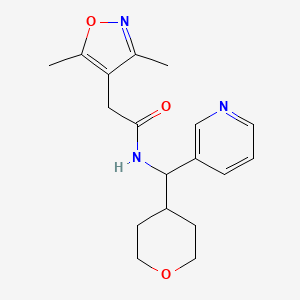

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)

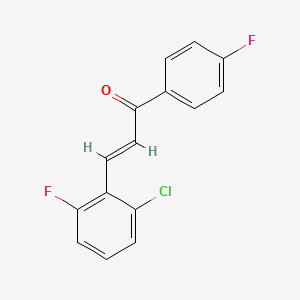

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)